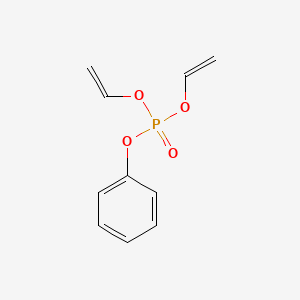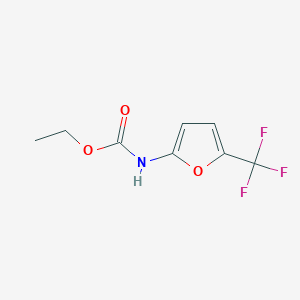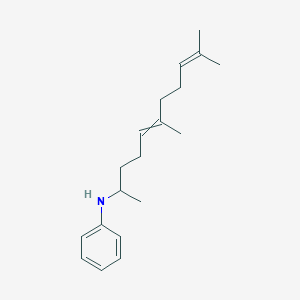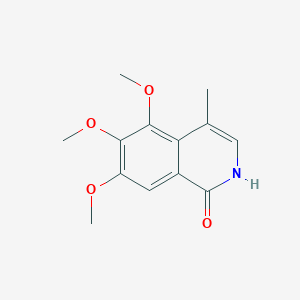
5-(Iodomethyl)-4-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Iodomethyl)-4-methyloxolan-2-one is an organic compound that belongs to the class of iodomethyl lactones It is characterized by a five-membered ring structure containing an iodine atom attached to a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-4-methyloxolan-2-one typically involves the iodolactonization of 4-pentenoic acid. The reaction is carried out in the presence of iodine and acetonitrile as the solvent. The process involves the formation of a cyclic iodonium intermediate, which is then attacked by the carboxylate group to form the lactone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Iodomethyl)-4-methyloxolan-2-one can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
5-(Iodomethyl)-4-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism of action of 5-(Iodomethyl)-4-methyloxolan-2-one involves the formation of a cyclic iodonium intermediate during its synthesis. This intermediate is highly reactive and can undergo nucleophilic attack by various groups, leading to the formation of the final lactone product. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Fluoromethyl)-4-methyloxolan-2-one
- 5-(Chloromethyl)-4-methyloxolan-2-one
- 5-(Bromomethyl)-4-methyloxolan-2-one
Uniqueness
5-(Iodomethyl)-4-methyloxolan-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom is larger and more polarizable, leading to different reaction pathways and products .
Eigenschaften
CAS-Nummer |
65371-40-6 |
|---|---|
Molekularformel |
C6H9IO2 |
Molekulargewicht |
240.04 g/mol |
IUPAC-Name |
5-(iodomethyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C6H9IO2/c1-4-2-6(8)9-5(4)3-7/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
DTRWKASCAZTJDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)OC1CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


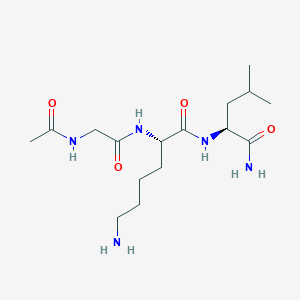
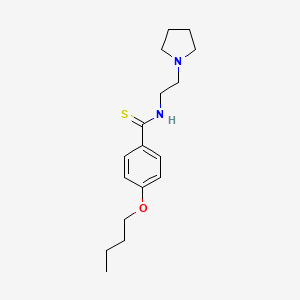
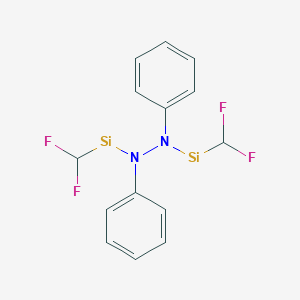
![2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt](/img/structure/B14479828.png)
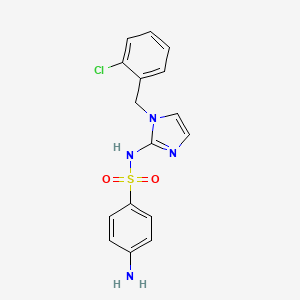
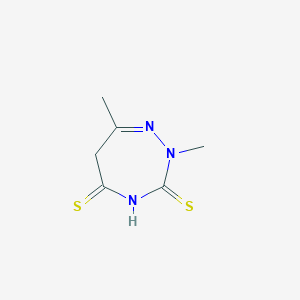

![2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}](/img/structure/B14479857.png)

